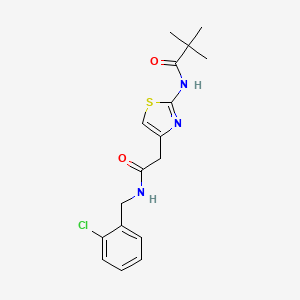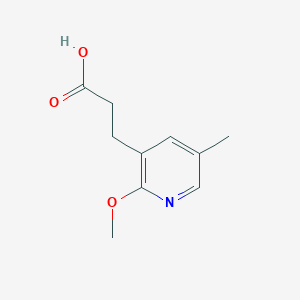![molecular formula C14H17N3O3S B2389392 N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 350492-89-6](/img/structure/B2389392.png)
N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a chemical compound . It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves various methods. One common method involves the reaction of trichloromethylarenes with furan-2,5-dicarboxylic acid dihydrazide . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The specific synthesis process for “this compound” is not mentioned in the available resources.科学的研究の応用
Antibacterial and Antifungal Activities
Compounds with structures related to N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles, such as those containing the [1,3,4]oxadiazol moiety, exhibit significant antibacterial and antifungal activities. These compounds have been tested against a variety of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans, demonstrating potent efficacy in vitro (Devi, Shahnaz, & Prasad, 2022).
Cytotoxicity
The cytotoxic properties of these compounds have also been a focus of research. Certain derivatives have shown promising results in bioassays using brine shrimp, indicating potential for further investigation in cancer research and the development of new anticancer agents. Notably, some synthesized compounds exhibit good cytotoxic activities, suggesting their applicability in developing treatments targeting cancer cells (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition
Research into the applications of this compound extends into materials science, particularly in corrosion inhibition. Derivatives of this compound have been synthesized and assessed for their ability to prevent corrosion in various metals, demonstrating significant potential in this area. These studies highlight the compound's versatility and potential for application in protecting materials from degradation (Yıldırım & Cetin, 2008).
Energetic Materials Development
Furthermore, derivatives featuring the [1,3,4]oxadiazol moiety have been explored for use in the development of insensitive energetic materials. These studies focus on synthesizing compounds that can serve as components in explosives, propellants, or pyrotechnics, offering improved safety and stability compared to traditional materials. The research underscores the compound's potential in creating more stable and less sensitive energetic materials, which could revolutionize safety standards in the industry (Yu et al., 2017).
作用機序
Target of Action
The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Biochemical Pathways
The compound affects the polyol pathway by targeting aldose reductase . This pathway is implicated in several health conditions, including diabetic complications. By inhibiting aldose reductase, the compound may help mitigate these conditions .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Result of Action
The inhibition of aldose reductase can potentially prevent or slow the progression of certain diabetic complications .
生化学分析
Biochemical Properties
It is known that oxadiazole derivatives show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Cellular Effects
Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc
Molecular Mechanism
It is known that oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc
特性
IUPAC Name |
N-cyclohexyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(20-14)11-7-4-8-19-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULOHQMLGNXALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)


![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)



![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)
![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)

